Sodium propanesulphonate

Vue d'ensemble

Description

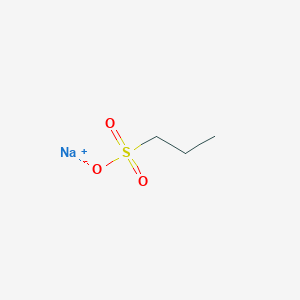

Sodium propanesulphonate, also known as Sodium 1-Propanesulfonate, is a compound with the molecular formula C3H7NaO3S . It is also known by its CAS number 14533-63-2 .

Synthesis Analysis

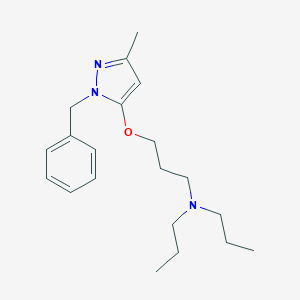

Sodium propanesulphonate can be synthesized from sodium sulfinates, which have emerged as versatile building blocks for preparing many valuable organosulfur compounds . Sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

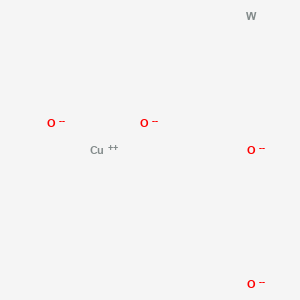

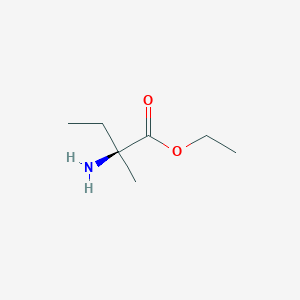

Molecular Structure Analysis

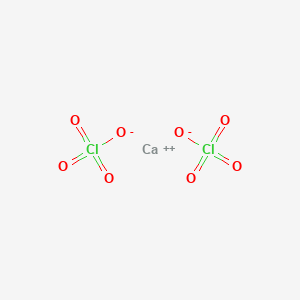

The molecular structure of Sodium propanesulphonate consists of a three-carbon chain (propane) with a sulfonate group attached to one end . The sulfonate group consists of a sulfur atom bonded to three oxygen atoms and a sodium ion .

Chemical Reactions Analysis

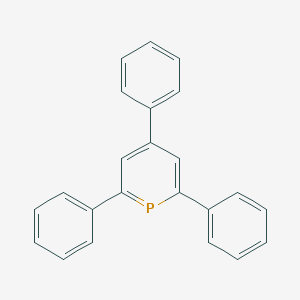

Sodium propanesulphonate can participate in various chemical reactions. For instance, it can be used in the synthesis of organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It can also be used in the synthesis of surfactants and hydrophilic polymers .

Physical And Chemical Properties Analysis

Sodium propanesulphonate has a molecular weight of 146.14 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of Sodium propanesulphonate are 146.00135954 g/mol . The topological polar surface area is 65.6 Ų .

Applications De Recherche Scientifique

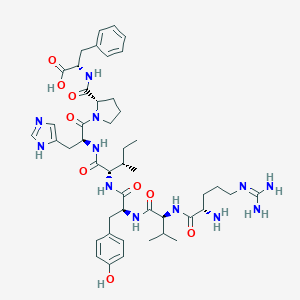

- Sodium 1-Propanesulfonate can be used in a diverse range of biochemical and physiological investigations due to its capacity to bind to proteins and other molecules .

- It can serve as a stabilizer for proteins and other molecules, which is particularly useful in experiments that require maintaining the stability of these substances over time .

- Sodium 1-Propanesulfonate can be used as a synthesis reagent . In this role, it can participate in various chemical reactions to produce new compounds.

- For example, it could be used in the synthesis of organosilicon thioethers, as has been done with similar compounds like Sodium 3-mercapto-1-propanesulfonate .

- Sodium 1-Propanesulfonate can be used as an experimental buffer . Buffers are solutions that resist changes in pH when small amounts of an acid or a base are added, making them crucial in many biological and chemical experiments.

- Sodium 1-Propanesulfonate could potentially be used in copper electrodeposition . Electrodeposition is a process that uses an electric current to reduce dissolved metal cations so they form a coherent metal coating on an electrode.

- In a study involving a similar compound, Sodium 1-pentanesulfonate was used to probe the mechanism of accelerator additives in copper electrodeposition .

- Sodium 1-Propanesulfonate could potentially be used to functionalize gold nanoparticles . Functionalization involves modifying the surface of nanoparticles to enhance their properties or attach them to other molecules, which can be useful in fields like drug delivery and radiotherapy .

Biochemical and Physiological Investigations

Synthesis Reagent

Experimental Buffer

Copper Electrodeposition

Gold Nanoparticle Functionalization

Polyaniline Property Modification

- Sodium 1-Propanesulfonate could potentially be used in the synthesis of small-molecule silicone surfactants . These surfactants have garnered significant research attention owing to their superior properties, such as wettability, ductility, and permeability .

- Small-molecular silicone surfactants with simple molecular structures outperform polymeric silicone surfactants in terms of surface activity, emulsification, wetting, foaming, and other areas .

- Sodium 1-Propanesulfonate could potentially be used in agricultural synergism . Surfactants can improve the effectiveness of pesticides by increasing their spread and penetration on plant surfaces .

- Sodium 1-Propanesulfonate could potentially be used in drug delivery systems . Surfactants can enhance the solubility and bioavailability of drugs, making them more effective .

- Sodium 1-Propanesulfonate could potentially be used in mineral flotation . Surfactants can change the wettability of mineral surfaces, making them more amenable to flotation .

- Sodium 1-Propanesulfonate could potentially be used in enhanced oil recovery . Surfactants can reduce the surface tension between oil and water, allowing more oil to be extracted .

Silicone Surfactants

Agricultural Synergism

Drug Delivery

Mineral Flotation

Enhanced Oil Recovery

Foam Fire-Fighting

Safety And Hazards

Orientations Futures

While specific future directions for Sodium propanesulphonate are not well-documented, there is ongoing research into the use of sodium-based compounds in various applications. For instance, rechargeable seawater batteries, which transform seawater into renewable energy, are being explored as a potential energy storage and seawater desalination solution . Sodium-ion batteries are also emerging as a viable alternative to lithium-ion battery technology .

Propriétés

IUPAC Name |

sodium;propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S.Na/c1-2-3-7(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAWNPCNZAPTKA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162984 | |

| Record name | Sodium propanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium propanesulphonate | |

CAS RN |

14533-63-2 | |

| Record name | Sodium propanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014533632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium propanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

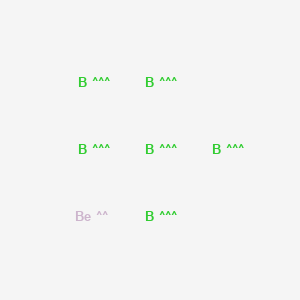

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.